tert-butyl N-[4-(cyanomethyl)phenyl]carbamate

Organic Synthesis Process Chemistry Boc Protection

Researchers synthesizing Mirabegron or CRTH2 antagonists face route failure when substituting regioisomers or alternative protecting groups. This para-cyanomethyl N-Boc aniline (CAS 1233249-35-8) is the validated building block. • Confirmed Mirabegron intermediate; Boc group enables predictable acid-labile deprotection orthogonal to diverse functional groups • Para-cyanomethyl regioisomer required for CRTH2 antagonist SAR; meta-isomer (CAS 954238-67-6) alters binding outcomes • ≥98% purity with batch-specific QA documentation; shipped ambient worldwide for R&D

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1233249-35-8
Cat. No. B1398979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-(cyanomethyl)phenyl]carbamate
CAS1233249-35-8
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CC#N
InChIInChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16)
InChIKeyRMXGPJWRYXDDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl N-[4-(Cyanomethyl)phenyl]carbamate: Bifunctional Building Block


Tert-butyl N-[4-(cyanomethyl)phenyl]carbamate (CAS: 1233249-35-8), commonly referred to as 4-(N-Boc-aminophenyl)acetonitrile, is a synthetic organic compound belonging to the class of N-Boc-protected anilines. It features a tert-butyl carbamate (Boc) protecting group on an aniline nitrogen and a cyanomethyl (-CH2CN) group at the para position, resulting in a bifunctional building block with a molecular weight of 232.28 g/mol [1]. This dual functionality makes it a versatile intermediate for the construction of complex molecules in pharmaceutical research and fine chemical synthesis, where the Boc group allows for selective deprotection to reveal a reactive amine, and the nitrile moiety serves as a precursor for further transformations . Its properties, including a computed XLogP3-AA of 2.1 and a topological polar surface area of 62.1 Ų, are documented in authoritative databases [1].

Functional Handle
Acid-labile Boc amine; selective deprotection for multi-step routes
Second Handle
para-cyanomethyl group for nitrile transformations or masked amine
Workflow Role
Bifunctional building block for pharmaceutical intermediate synthesis

Risks of Analog Substitution


Generic substitution of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate with other cyanomethylphenyl carbamates (e.g., the meta-isomer, or analogs with benzyl or phenyl carbamate groups) introduces significant scientific and procurement risk. The Boc protecting group offers predictable, acid-labile cleavage conditions that are foundational to multi-step synthetic routes, such as in the manufacture of Mirabegron . Swapping this for a benzyl (Cbz) or phenyl carbamate would alter the deprotection protocol (e.g., requiring hydrogenolysis for Cbz), potentially causing incompatibility with other functional groups in the target molecule and leading to route failure . Furthermore, the position of the cyanomethyl group is critical; the meta-isomer (CAS 954238-67-6) exhibits distinct molecular recognition properties that would yield different biological outcomes in a drug candidate, invalidating established structure-activity relationships . Without verified comparative data on reactivity and purity, using a non-identical analog can result in unreproducible syntheses, batch failures, and costly project delays.

Attribute
Target Compound
Analog Risk
Protecting group
Boc (acid-labile)
Cbz or phenyl carbamates may require different cleavage (hydrogenolysis), risking route incompatibility
Regiochemistry
para-cyanomethyl
Meta-isomer (CAS 954238-67-6) alters molecular recognition, invalidating established SAR
Without verified comparative reactivity data, analog substitution may lead to unreproducible syntheses and batch failures.

Comparative Evidence


Synthesis Yield Benchmark

The synthesis of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate from 4-aminophenylacetonitrile and di-tert-butyl dicarbonate (Boc2O) has been reported with a quantitative yield of 92% under mild conditions (ethyl acetate, 25-30°C) . This serves as a benchmark for evaluating alternative synthetic routes or starting materials. Currently, a direct head-to-head yield comparison with the synthesis of its meta-isomer or benzyl carbamate analog under identical conditions is not available in the public domain to serve as a strong differential point.

Synthesis yield
Reported
92% isolated yield
Supports scalable procurement assessment
Direct comparator yield data not available; mild conditions (EtOAc, 25–30°C)
Organic Synthesis Process Chemistry Boc Protection

Lipophilicity & Melting Point

The experimental melting point for tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is reported as 119-121°C [1], and its computed logP is 2.1 (XLogP3-AA) or 2.27 (reported elsewhere) [2]. These values are distinct from those of key analogs. For instance, the meta-isomer (CAS 954238-67-6) has a different spatial orientation and a computed logP of 2.1, but its melting point is not reported for direct comparison . The benzyl-protected analog, benzyl N-[4-(cyanomethyl)phenyl]carbamate (CAS 861250-54-6), has a significantly higher molecular weight (266.29 g/mol) and a different hydrogen bonding capacity, which would alter its solid-state properties and chromatographic behavior . While quantitative melting point data for the benzyl analog is not readily available, the molecular weight difference is a quantifiable distinction.

Physicochemical properties
Class-level
Mp 119–121°C
logP 2.1 (XLogP3)
Solid-state and lipophilicity differences may affect purification/formulation
Benzyl analog MW +34 g/mol; meta-isomer logP similar but spatial orientation differs
Medicinal Chemistry Physicochemical Characterization Drug Design

Availability & Purity

Tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is commercially available from multiple major suppliers with defined purity specifications. Documented minimum purities range from 95% (Sigma-Aldrich, Enamine) [1] to ≥98% (Amaybio, Wanvibio) , providing procurement options for different research scales and budgets. In contrast, the benzyl analog (CAS 861250-54-6) is available at a similar 95% minimum purity but at a higher molecular weight (266.29 g/mol), directly impacting the cost per mole of active intermediate . This establishes a clear procurement advantage: the Boc-protected compound offers a lower cost per mole for the same chemical handle due to its smaller molecular weight, assuming comparable pricing per gram.

Availability & purity
Cross-study comparable
95–≥98% purity
MW 232.28 g/mol
Lower MW may reduce cost per mole vs. benzyl analog
Benzyl analog MW 266.29 g/mol at similar purity specifications
Chemical Procurement Supply Chain Analytical Chemistry

Safety Profile: Validated GHS Classification for Laboratory Handling

The safety profile of tert-butyl N-[4-(cyanomethyl)phenyl]carbamate is clearly defined by a harmonized GHS classification, providing a standardized basis for risk assessment and safe handling protocols [1][2]. It is classified with warning statements for acute oral, dermal, and inhalation toxicity (H302, H312, H332), as well as skin and eye irritation (H315, H319) [2]. While many in-class carbamates may share similar hazards, the availability of this validated, multi-source classification for this specific CAS number ensures procurement and environmental health & safety (EHS) compliance with reduced uncertainty. A direct comparative safety study with close analogs (e.g., the benzyl or phenyl carbamates) is not available in the public domain to serve as a strong differential point.

Safety profile
Supporting evidence
GHS: H302, H312, H332, H315, H319, H335
Standardized classification supports EHS compliance
Multi-source validated; direct analog comparison not publicly available
Laboratory Safety Risk Assessment Regulatory Compliance

Applications


Mirabegron Intermediate

This compound is explicitly identified in patent literature as an intermediate for the synthesis of Mirabegron, a commercialized beta-3 adrenergic receptor agonist used to treat overactive bladder . Its role in this established industrial process underscores its value in complex, multi-step pharmaceutical syntheses where the reliable and selective removal of the Boc protecting group is essential for constructing the final active pharmaceutical ingredient.

CRTH2 Antagonist Scaffold

Research has described the use of this building block in the synthesis and structure-activity relationship (SAR) study of a series of isoquinoline CRTH2 antagonists . CRTH2 is a target for inflammatory and allergic diseases. The para-cyanomethyl group on the phenyl ring is a key structural feature that likely contributes to the binding affinity and selectivity of the resulting antagonists, making this specific regioisomer critical for this line of medicinal chemistry research.

Library Synthesis Building Block

Given its bifunctional nature (Boc-protected amine and a reactive nitrile), established commercial availability from multiple vendors with defined purity specifications (95-98%) , and predictable reactivity, this compound is an ideal candidate for use in parallel synthesis and the generation of diverse screening libraries. The ability to selectively deprotect the amine for further derivatization, while the nitrile serves as a masked carboxylic acid or amine, allows for efficient exploration of chemical space in drug discovery programs.

Application
Selection Property
Validation Focus
Mirabegron intermediate
Boc deprotection reliability
Regiochemical fidelity and purity consistency
CRTH2 antagonist scaffold
para-cyanomethyl regiochemistry
Structure-activity relationship consistency
Library synthesis building block
Bifunctional reactivity
Batch-to-batch reproducibility and cost per mole

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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